3,5-Dichlorothiobenzamide

Drug Discovery Complement Inhibition Inflammation

Source 3,5-Dichlorothiobenzamide (CAS 22179-74-4) for precision R&D. This chlorinated thiobenzamide features a unique 3,5-dichloro substitution and C=S group, validated for CFD inhibition (Kd=17nM) and PSII herbicide SAR. Its distinct profile ensures experimental reproducibility over analogs. Typically supplied at ≥98% purity. Request a quote for bulk or custom synthesis.

Molecular Formula C7H5Cl2NS
Molecular Weight 206.09 g/mol
CAS No. 22179-74-4
Cat. No. B1585811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorothiobenzamide
CAS22179-74-4
Molecular FormulaC7H5Cl2NS
Molecular Weight206.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(=S)N
InChIInChI=1S/C7H5Cl2NS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
InChIKeyDQYCYBQFAAOJAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorothiobenzamide (CAS 22179-74-4): Core Properties and Procurement Considerations


3,5-Dichlorothiobenzamide (CAS 22179-74-4) is a chlorinated thiobenzamide derivative (molecular formula C₇H₅Cl₂NS, molecular weight 206.09 g/mol) that serves as a versatile building block in organic synthesis and agrochemical research [1]. Characterized by a thiocarbonyl (C=S) group and two chlorine substituents at the 3- and 5-positions of the benzene ring, this compound exhibits distinct physicochemical properties—including a melting point of 102–106°C, an XLogP3 of 2.7, and a topological polar surface area of 58.1 Ų—that directly influence its solubility, stability, and reactivity profiles . As a commercial product, 3,5-dichlorothiobenzamide is typically available at 95–98% purity and requires storage under air-sensitive conditions to maintain integrity .

Why 3,5-Dichlorothiobenzamide Cannot Be Casually Substituted: The Thiobenzamide Differentiation Problem


Within the thiobenzamide class, even minor changes in substitution pattern or functional group identity can lead to substantial differences in molecular recognition, physicochemical behavior, and synthetic utility [1]. 3,5-Dichlorothiobenzamide is not simply interchangeable with its 2,4-, 2,6-, or 3,4-dichloro isomers, nor with its oxygen-containing benzamide counterpart. The specific 3,5-dichloro substitution pattern alters electron density on the aromatic ring and the thiocarbonyl group, which in turn influences binding affinity to biological targets such as complement factor D, affects the compound's oxidation potential and associated toxicity profile, and determines its melting point—a critical parameter for formulation and handling [2]. Furthermore, the thiocarbonyl (C=S) moiety imparts distinct chemical reactivity compared to the carbonyl (C=O) group found in benzamides, enabling unique applications in sulfur-containing heterocycle construction and metal coordination chemistry [3]. These documented, quantifiable differences mean that substituting 3,5-dichlorothiobenzamide with an analog without rigorous re-validation risks compromising experimental reproducibility, altering biological outcomes, or failing to meet required physical specifications.

Quantitative Differentiation Evidence: Why 3,5-Dichlorothiobenzamide Outperforms or Uniquely Differs from Closest Analogs


Complement Factor D Binding Affinity: A Specific Biochemical Fingerprint Not Shared by Common Analogs

3,5-Dichlorothiobenzamide demonstrates a high binding affinity for recombinant human complement factor D (CFD) with a dissociation constant (Kd) of 17 nM [1]. In a functional cellular context, this binding translates to an IC50 of 50 nM for inhibition of CFD in 50% human whole blood [2]. This specific protein-ligand interaction is not reported for the majority of simple dichlorothiobenzamide isomers or the corresponding benzamide, highlighting a distinct biochemical utility that cannot be assumed for close structural analogs [3].

Drug Discovery Complement Inhibition Inflammation Biochemical Assay

Thermal Behavior and Crystallinity: Melting Point as a Key Differentiator Among Dichloro Isomers

The melting point of 3,5-dichlorothiobenzamide is consistently reported as 102–106°C . This value is substantially lower than that of its 3,4-dichloro isomer (138–142°C) and its 2,6-dichloro isomer (149–153°C), while being moderately higher than that of its 2,4-dichloro isomer (91–93°C) and its 2,3-dichloro isomer (123–125°C) . This distinctive thermal profile, resulting from the specific 3,5-substitution pattern, serves as a reliable identifier for material authentication and influences formulation choices where thermal processing is involved.

Formulation Analytical Chemistry Crystallography Quality Control

Validated Analytical Linearity: Performance as an HPLC Calibration Standard

3,5-Dichlorothiobenzamide has been validated as an electrochemical and photometric electrode material, demonstrating linear response across a wide concentration range . Specifically, as an HPLC calibration standard, the compound exhibits linearity from 1.0 to 100 µg/mL, corresponding to approximately 0.8 to 50 µmol/L . This established linear range supports its use in quantitative analytical methods where precision and reproducibility are paramount. Furthermore, measurements using this compound have been shown to be highly reproducible, with a coefficient of variation (CV) of less than 10% .

Analytical Method Development HPLC Quality Control Calibration

Synthetic Accessibility and Yield: A Validated Intermediate for Agrochemical Scaffolds

3,5-Dichlorothiobenzamide serves as a key intermediate in the synthesis of herbicidal compounds, specifically those targeting photosynthetic system II (PSII) [1]. It is prepared by reacting 3,5-dichlorobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide in an ethanolic medium under reflux conditions . This synthetic route is well-established and leverages readily available starting materials, making it a practical choice for scale-up. As a building block for novel (thio)benzamide herbicides, this compound and its derivatives have been evaluated using MIA-QSAR models, with proposed candidates showing predicted pIC50 values against PSII [2].

Agrochemical Synthesis Process Chemistry Herbicide Intermediate Organic Synthesis

Physicochemical Properties: LogP and TPSA Values Differentiate 3,5-Dichlorothiobenzamide from the Corresponding Benzamide

The computed physicochemical profile of 3,5-dichlorothiobenzamide differs significantly from that of its oxygen analog, 3,5-dichlorobenzamide. Specifically, 3,5-dichlorothiobenzamide exhibits an XLogP3 value of 2.7 and a topological polar surface area (TPSA) of 58.1 Ų [1]. In contrast, 3,5-dichlorobenzamide has a lower molecular weight (190.02 g/mol) and, based on its oxygen-containing carboxamide group, would be predicted to have a lower lipophilicity and a different hydrogen-bonding profile [2]. The higher lipophilicity (LogP) and the specific electronic properties of the thiocarbonyl group in 3,5-dichlorothiobenzamide can influence membrane permeability, protein binding, and metabolic stability, making it a distinct entity in biological systems.

Drug Design ADME Physicochemical Profiling QSAR

Best-Fit Research and Industrial Application Scenarios for 3,5-Dichlorothiobenzamide (CAS 22179-74-4)


Complement Factor D Inhibitor Development for Inflammatory and Autoimmune Diseases

Leveraging its demonstrated high binding affinity for human complement factor D (Kd = 17 nM, IC50 = 50 nM in whole blood), 3,5-dichlorothiobenzamide is a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel small-molecule inhibitors of the alternative complement pathway [1]. This application is particularly relevant for therapeutic areas such as paroxysmal nocturnal hemoglobinuria (PNH), age-related macular degeneration (AMD), and other complement-mediated inflammatory conditions where selective CFD inhibition is a proven clinical strategy [2].

Agrochemical Lead Discovery and Herbicide Synthesis Targeting Photosystem II

As a documented intermediate in the synthesis of (thio)benzamide herbicides that inhibit photosynthetic system II (PSII), 3,5-dichlorothiobenzamide is directly applicable to the development of next-generation weed control agents [1]. Its established synthetic route from 3,5-dichlorobenzoyl chloride and thiourea, combined with QSAR models that predict pIC50 values for PSII inhibition, positions it as a strategic building block for creating novel, patentable herbicidal scaffolds to combat resistant weed species [2].

Analytical Method Development and HPLC Calibration in Pharmaceutical Quality Control

The compound's validated linearity range (1.0–100 µg/mL) and high reproducibility (CV < 10%) as an HPLC calibration standard make it a reliable choice for developing and validating quantitative analytical methods in pharmaceutical and environmental laboratories [1]. Its distinct melting point (102–106°C) further serves as a simple, low-cost identity and purity check, enhancing the efficiency of quality control workflows [2].

Organic Synthesis of Sulfur-Containing Heterocycles and Functional Materials

The thiocarbonyl (C=S) group in 3,5-dichlorothiobenzamide provides unique reactivity compared to its oxygen-containing amide counterpart, enabling its use in the construction of sulfur-rich heterocyclic scaffolds [1]. These scaffolds are of increasing interest in medicinal chemistry for their distinct physicochemical and pharmacokinetic properties, as well as in materials science for applications such as organic semiconductors and metal-organic frameworks [2].

Technical Documentation Hub

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